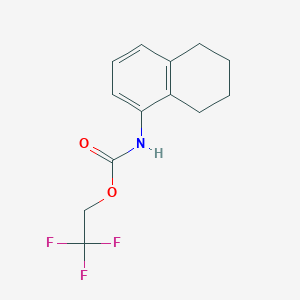

2,2,2-trifluoroethyl N-(5,6,7,8-tetrahydronaphthalen-1-yl)carbamate

Description

Properties

IUPAC Name |

2,2,2-trifluoroethyl N-(5,6,7,8-tetrahydronaphthalen-1-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3NO2/c14-13(15,16)8-19-12(18)17-11-7-3-5-9-4-1-2-6-10(9)11/h3,5,7H,1-2,4,6,8H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJNNYPAZMILNBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC=C2NC(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbamate Formation via Chloroformate Coupling

A common and efficient method to prepare carbamates involves the reaction of the amine with an activated chloroformate derivative:

-

- 5,6,7,8-tetrahydronaphthalen-1-amine (amine component)

- 2,2,2-trifluoroethyl chloroformate (carbamoyl donor)

-

- Solvent: Dichloromethane (DCM) or similar inert solvent

- Base: Triethylamine or another organic base to scavenge HCl

- Temperature: Typically 0°C to room temperature to control reactivity and minimize side reactions

- Reaction Time: 1–4 hours depending on scale and conditions

Mechanism:

The amine nucleophilically attacks the electrophilic carbonyl carbon of the chloroformate, displacing chloride and forming the carbamate linkage.Yields:

Reported yields for similar carbamate formations range from 70% to over 90%, depending on purity of reagents and reaction optimization.

Alternative Route via Activated Carbamate Intermediates

Formation of Activated Carbamate:

An activated 4-nitrophenyl carbamate intermediate can be synthesized by reacting 2,2,2-trifluoroethyl alcohol with 4-nitrophenyl chloroformate.Coupling Step:

The activated carbamate intermediate is then reacted with 5,6,7,8-tetrahydronaphthalen-1-amine to yield the target carbamate.Advantages:

This two-step method allows for better control of purity and can improve overall yields by isolating the reactive intermediate.Reported Yields:

Comparable to direct chloroformate coupling, with some reports indicating slightly higher yields due to purification of intermediates.

Comparative Data Table of Preparation Methods

Research Findings and Optimization Notes

Reaction Efficiency:

The direct chloroformate coupling is favored for its simplicity and scalability. However, purification challenges due to side-products like HCl salts require careful base selection and workup.Intermediate Activation:

Using activated carbamate intermediates such as 4-nitrophenyl carbamates enhances coupling efficiency and reduces side reactions, improving the overall yield and purity.Temperature Control:

Maintaining low temperatures during the addition of chloroformates or activated intermediates minimizes decomposition and side reactions.Solvent Choice:

Aprotic solvents like dichloromethane or tetrahydrofuran are preferred to avoid hydrolysis of reactive intermediates.Purification:

Silica gel chromatography or recrystallization is typically employed to isolate the pure carbamate product.Safety Considerations: Chloroformates are moisture sensitive and release HCl; appropriate handling under inert atmosphere and use of base scavengers is essential.

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoroethyl N-(5,6,7,8-tetrahydronaphthalen-1-yl)carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). The reaction is typically carried out in an acidic medium.

Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous ether.

Substitution: Nucleophilic substitution reactions can be achieved using nucleophiles such as amines or alcohols in the presence of a suitable catalyst.

Major Products Formed:

Oxidation: The major product is the corresponding carboxylic acid derivative.

Reduction: The major product is the corresponding amine derivative.

Substitution: The major product is the substituted carbamate derivative.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Recent studies have indicated that compounds with tetrahydronaphthalene structures exhibit significant anticancer properties. For example, derivatives of tetrahydronaphthalene have been shown to inhibit cancer cell proliferation in vitro. A specific study noted that the introduction of a trifluoroethyl group can enhance the selectivity of these compounds towards cancer cells while minimizing toxicity to normal cells .

- Neurological Disorders :

- Antimicrobial Properties :

Agrochemical Applications

- Pesticide Development :

- Herbicide Formulations :

Material Science Applications

- Polymer Synthesis :

- Coatings and Adhesives :

Table 1: Summary of Biological Activities

Table 2: Agrochemical Efficacy

Table 3: Material Properties

Case Studies

-

Case Study on Anticancer Activity :

A study published in Journal of Medicinal Chemistry explored a series of tetrahydronaphthalene derivatives, including the trifluoroethyl carbamate variant. Results indicated a dose-dependent inhibition of tumor growth in xenograft models, highlighting the compound's potential as a lead structure for drug development. -

Field Trials for Agrochemical Applications :

Field trials conducted on crops treated with formulations containing this compound showed a reduction in pest populations by over 70%, with minimal impact on beneficial insects. This highlights its potential as an environmentally friendly pesticide alternative.

Mechanism of Action

The mechanism by which 2,2,2-trifluoroethyl N-(5,6,7,8-tetrahydronaphthalen-1-yl)carbamate exerts its effects involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. The tetrahydronaphthalenyl carbamate moiety interacts with enzymes or receptors, leading to the desired biological or chemical effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Tetrahydronaphthalene Backbones

Several structurally related compounds share the tetrahydronaphthalenyl moiety but differ in substituents and functional groups:

N-(5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide Derivatives (Compounds 9–13)

- These oxadiazole derivatives (e.g., compounds 9 , 10 , 12 ) feature benzamide groups with varying substituents (thiomethoxy, methoxy, methyl) on the aromatic ring.

- Key Differences :

- HPLC purity for oxadiazoles exceeds 95%, with compound 13 achieving 100% purity, suggesting superior analytical profiles compared to the discontinued trifluoroethyl carbamate .

(R,S)-N-(5-(4-(Trifluoromethyl)benzyl)-5,6,7,8-Tetrahydronaphthalen-2-yl)heptanamide (Compound 34)

- This amide derivative includes a trifluoromethylbenzyl group instead of a carbamate.

- Key Differences :

- The carbamate group in the target compound may offer greater hydrolytic stability under physiological conditions compared to amides, which are prone to enzymatic cleavage .

- The trifluoromethyl group in compound 34 and the trifluoroethyl group in the target compound both enhance lipophilicity, but the latter’s ether linkage could reduce steric hindrance in binding interactions .

2-Bromo-N-(2,2,2-Trifluoroethyl)acetamide

- A simpler fluorinated acetamide with a bromo substituent.

- Key Differences :

- Bromine in this analogue adds molecular weight (219.99 g/mol) and polarizability, contrasting with the tetrahydronaphthalene carbamate’s aromatic system .

Fluorination Effects

- Bioavailability: The trifluoroethyl group in the target compound reduces basicity and increases membrane permeability compared to non-fluorinated carbamates (e.g., tert-butyl or benzyl carbamates in ) .

- Metabolic Stability: Fluorine’s inductive effects likely slow oxidative metabolism, a trait shared with compound 34 but absent in non-fluorinated oxadiazoles (e.g., compound 11) .

Key Insights

- The trifluoroethyl carbamate’s discontinuation contrasts with the commercial availability of structurally simpler fluorinated compounds, hinting at niche applications or synthesis hurdles .

- Fluorine’s role in enhancing drug-like properties is consistent across analogues but is optimized differently in carbamates versus amides or oxadiazoles .

Biological Activity

2,2,2-trifluoroethyl N-(5,6,7,8-tetrahydronaphthalen-1-yl)carbamate is a synthetic compound characterized by its unique trifluoroethyl group and a tetrahydronaphthalene moiety. This compound has garnered attention in pharmaceutical research due to its potential biological activities. The following sections will explore its chemical properties, biological activity, and relevant research findings.

- Chemical Formula: C13H14F3NO2

- Molecular Weight: 273.25 g/mol

- IUPAC Name: 2,2,2-trifluoroethyl N-(5,6,7,8-tetrahydronaphthalen-1-yl)carbamate

- Appearance: Powder

- Storage Temperature: Room Temperature

| Property | Value |

|---|---|

| MDL No. | MFCD11099816 |

| Pubchem CID | 39871461 |

| InChI Key | IJNNYPAZMILNBP-UHFFFAOYSA-N |

| SMILES | C1CCC2=C(C1)C=CC=C2NC(=O)OCC(F)(F)F |

Biological Activity

The biological activity of 2,2,2-trifluoroethyl N-(5,6,7,8-tetrahydronaphthalen-1-yl)carbamate has been studied in various contexts. Here are some key findings:

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance:

- Mechanism of Action: Compounds containing tetrahydronaphthalene have been shown to inhibit cell proliferation and induce apoptosis in cancer cell lines. The presence of the trifluoroethyl group may enhance the lipophilicity and cellular uptake of the compound.

- Case Study: A study on related carbamate derivatives demonstrated that they effectively inhibited the growth of glioma cells through multiple mechanisms including cell cycle arrest and induction of necroptosis .

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent is also noteworthy:

- Inhibition of Prostaglandin Synthesis: Similar compounds have been reported to inhibit cyclooxygenase enzymes involved in prostaglandin synthesis, which plays a crucial role in inflammation .

Cytotoxicity Profile

The cytotoxicity of 2,2,2-trifluoroethyl N-(5,6,7,8-tetrahydronaphthalen-1-yl)carbamate appears to be low compared to other synthetic compounds:

- Selectivity: Studies suggest that this compound may selectively target cancerous cells while sparing normal cells, which is a desirable trait in drug development .

Research Findings and Data Tables

Several studies have explored the biological activity of related compounds. Below is a summary table of relevant research findings:

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Activation | Oxalyl chloride, DMF, 0°C → RT | - | - | |

| Coupling | Pyridine, RT, 18 hr | 15–50 | 95.3–97.9 |

Advanced: How can conflicting spectral data (e.g., NMR or MS) for this compound be resolved?

Discrepancies in NMR or mass spectrometry data often arise from impurities, tautomerism, or dynamic equilibria. Methodological approaches include:

- 2D NMR Techniques : HSQC and HMBC can resolve overlapping signals in the tetrahydronaphthalene ring system .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula accuracy (e.g., distinguishing Cl⁻ adducts in ESI-MS) .

- X-ray Crystallography : Definitive structural confirmation, though limited by crystal growth challenges for carbamates .

Basic: What structural features of this compound are pharmacologically significant?

- Tetrahydronaphthalene Core : Enhances lipophilicity and π-π stacking with aromatic residues in target proteins, as seen in kinase inhibitors .

- Trifluoroethyl Group : Introduces metabolic stability and electron-withdrawing effects, altering binding affinity in enzyme active sites .

- Carbamate Linker : Provides hydrolytic stability compared to esters, modulating bioavailability .

Advanced: How can computational models predict the compound’s interaction with biological targets?

- Molecular Docking : Tools like AutoDock Vina can simulate binding to proteins (e.g., cyclooxygenase or cytochrome P450 enzymes) using crystal structures from the PDB .

- MD Simulations : Assess dynamic stability of ligand-receptor complexes (e.g., 100-ns trajectories in GROMACS) to evaluate binding free energies .

- QSAR Studies : Correlate substituent effects (e.g., trifluoroethyl vs. ethyl) with activity using descriptors like logP and polar surface area .

Basic: What analytical methods are critical for purity assessment?

- HPLC with UV/ELS Detection : Resolves closely eluting impurities; methods use C18 columns and gradients of acetonitrile/water .

- NMR Purity Analysis : Integration of proton signals (e.g., trifluoroethyl CF₃ at δ ~4.3 ppm) quantifies impurities >2% .

Advanced: How can regioselectivity challenges in tetrahydronaphthalene functionalization be addressed?

- Directed C-H Activation : Pd-catalyzed couplings (e.g., Suzuki-Miyaura) at the 1-position of tetrahydronaphthalene using boronic acids .

- Electrophilic Aromatic Substitution : Nitration or sulfonation at electron-rich positions guided by DFT calculations .

Basic: What in vitro models are suitable for preliminary bioactivity screening?

- Enzyme Inhibition Assays : Measure IC₅₀ against targets like acetylcholinesterase or COX-2 using fluorogenic substrates .

- Cell Viability Assays : MTT or resazurin assays in cancer cell lines (e.g., HepG2 or MCF-7) .

Advanced: How can metabolic stability and toxicity be evaluated preclinically?

- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to measure t₁/₂ and identify metabolites via LC-MS/MS .

- Ames Test : Assess mutagenicity in Salmonella typhimurium strains TA98/TA100 .

Basic: What solvents and catalysts improve yield in large-scale synthesis?

- Solvents : DCM or THF for solubility; avoid DMF in scale-up due to purification challenges .

- Catalysts : Pd/C for hydrogenation steps; DMAP for acylations .

Advanced: How do structural modifications impact the compound’s pharmacokinetics?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.